(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Overview
Description
The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a thiazole ring, and a tert-butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butylsulfonyl chloride, and 2,4-dimethylthiazole.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This involves:
Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tert-butylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Varied functionalized pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study enzyme activities and protein interactions.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Utilized in the fabrication of organic electronic devices.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism involves:
Binding to Active Sites: The compound fits into the active site of enzymes or receptors, altering their activity.
Pathway Modulation: It can modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other pyrrolidine and thiazole derivatives, such as:
Uniqueness
Structural Features: The combination of a pyrrolidine ring with a thiazole ring and a tert-butylsulfonyl group is unique, providing distinct reactivity and biological activity.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for multiple applications.
This compound in scientific research and industrial applications
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-9-12(20-10(2)15-9)13(17)16-7-6-11(8-16)21(18,19)14(3,4)5/h11H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCFNXKMASZUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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